
PF-03882845
Descripción general
Descripción
PF-03882845 es un antagonista no esteroideo del receptor de mineralocorticoides. Se ha desarrollado por sus posibles efectos terapéuticos en el tratamiento de enfermedades como la nefropatía diabética y la hipertensión. Este compuesto es conocido por su alta selectividad y potencia en la inhibición del receptor de mineralocorticoides, que juega un papel crucial en el equilibrio de líquidos y electrolitos en el cuerpo .
Aplicaciones Científicas De Investigación
Química: Utilizado como compuesto modelo para el estudio del antagonismo del receptor de mineralocorticoides.
Biología: Investigado por sus efectos en los procesos celulares relacionados con el equilibrio de líquidos y electrolitos.
Medicina: Explorado como agente terapéutico para afecciones como la nefropatía diabética y la hipertensión.
Industria: Aplicaciones potenciales en el desarrollo de nuevos medicamentos dirigidos a los receptores de mineralocorticoides .
Mecanismo De Acción
PF-03882845 ejerce sus efectos uniéndose selectivamente e inhibiendo el receptor de mineralocorticoides. Este receptor participa en la regulación del equilibrio de líquidos y electrolitos en el cuerpo. Al inhibir este receptor, this compound ayuda a reducir los efectos de la aldosterona, una hormona que promueve la retención de sodio y la excreción de potasio. Esto lleva a una disminución de la presión arterial y una reducción de la lesión renal .
Análisis Bioquímico
Biochemical Properties
PF-03882845 functions as a non-steroidal mineralocorticoid receptor antagonist with an IC50 of 0.755 nM, compared to eplerenone with an IC50 of 109 nM . It interacts primarily with the mineralocorticoid receptor, inhibiting its activity. This interaction is crucial in mitigating the effects of aldosterone, a hormone that can contribute to renal fibrosis and other renal pathologies. This compound has been shown to suppress the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis, more effectively than eplerenone .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In renal cells, it prevents aldosterone-induced renal fibrosis by reducing the expression of pro-fibrotic genes such as collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), and intercellular adhesion molecule-1 (Icam-1) . Additionally, this compound influences cell signaling pathways by modulating the activity of the mineralocorticoid receptor, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mineralocorticoid receptor, thereby inhibiting its activation by aldosterone . This inhibition prevents the downstream signaling events that lead to renal fibrosis and other pathological changes. This compound does not significantly activate or inhibit other steroid hormone receptors, such as the androgen receptor, estrogen receptor alpha, and glucocorticoid receptor, making it a selective antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound maintains its stability and efficacy over extended periods, with significant reductions in UACR and renal fibrosis markers observed after 14 and 27 days of treatment . The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In uninephrectomized Sprague-Dawley rats, this compound was effective at doses of 5, 15, and 50 mg/kg BID in preventing aldosterone-induced renal fibrosis . Higher doses of this compound were associated with a greater reduction in UACR and pro-fibrotic gene expression compared to lower doses . The compound’s therapeutic index indicates a significantly lower risk of hyperkalemia compared to eplerenone .
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). By inhibiting the mineralocorticoid receptor, this compound disrupts the aldosterone signaling pathway, leading to reduced renal fibrosis and improved renal function . The compound’s metabolism and clearance are consistent with its role as a selective mineralocorticoid receptor antagonist .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . Its distribution is influenced by its binding to the mineralocorticoid receptor, which is predominantly expressed in renal tissues . The compound’s localization within renal cells is crucial for its therapeutic effects.
Subcellular Localization
This compound localizes primarily to the cytoplasm and nucleus of renal cells, where it interacts with the mineralocorticoid receptor . This subcellular localization is essential for its inhibitory effects on aldosterone signaling and the subsequent reduction in pro-fibrotic gene expression . The compound’s selective targeting of the mineralocorticoid receptor ensures its efficacy and minimizes off-target effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
PF-03882845 se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura central de benzoindazol. La ruta sintética suele implicar los siguientes pasos:
Formación del núcleo de benzoindazol: Esto implica la ciclación de precursores apropiados en condiciones controladas.
Introducción de grupos funcionales: Se introducen varios grupos funcionales, como cloro, ciano y grupos de ácido carboxílico, mediante reacciones de sustitución.
Purificación: El compuesto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución para lograr una pureza de ≥98%.
Métodos de producción industrial
La producción industrial de this compound implica escalar la ruta sintética al tiempo que se garantiza la coherencia y la pureza. El proceso está optimizado para el rendimiento y la eficiencia, a menudo implicando sistemas automatizados para el control preciso de las condiciones de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
PF-03882845 experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Introducción de grupos funcionales como grupos cloro y ciano.
Reacciones de ciclación: Formación de la estructura central de benzoindazol.
Reacciones de oxidación y reducción: Modificaciones de grupos funcionales específicos para lograr la estructura química deseada.
Reactivos y condiciones comunes
Reactivos: Los reactivos comunes utilizados en la síntesis de this compound incluyen cloroformo, fuentes de cianuro y varios ácidos y bases.
Productos principales formados
El producto principal formado a partir de estas reacciones es el propio this compound, caracterizado por su alta pureza y grupos funcionales específicos que confieren su actividad biológica .
Comparación Con Compuestos Similares
PF-03882845 se compara con otros antagonistas del receptor de mineralocorticoides como la eplerenona y la espironolactona:
Eplerenona: This compound tiene una mayor selectividad y potencia en comparación con la eplerenona, lo que lo hace más efectivo en la reducción de la lesión renal con un menor riesgo de hiperpotasemia
Espironolactona: This compound tiene un mejor perfil de seguridad y menos efectos secundarios en comparación con la espironolactona, que es conocida por sus efectos antiandrogénicos
Lista de compuestos similares
- Eplerenona
- Espironolactona
- Finerenona
- Esaxerenona .
Propiedades
IUPAC Name |
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULRSOGWPFPBL-REWPJTCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144940 | |
| Record name | PF-03882845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023650-66-9 | |
| Record name | PF-03882845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03882845 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11814 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03882845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1023650-66-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PF-03882845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
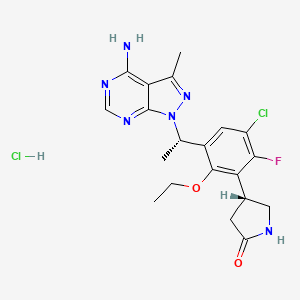
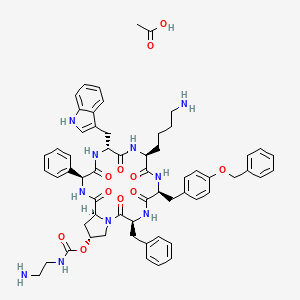
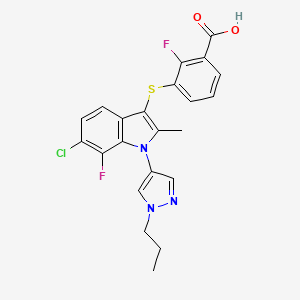
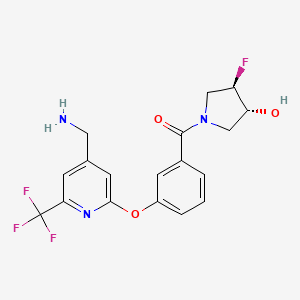


![5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol;hydrochloride](/img/structure/B609850.png)
![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)

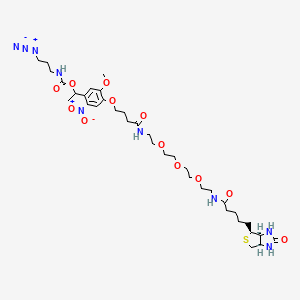
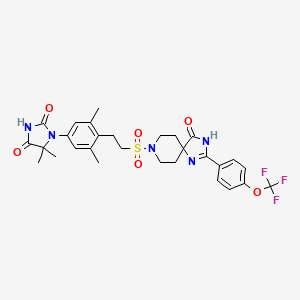
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine;dihydrochloride](/img/structure/B609861.png)

